molecular formula C18H19ClN2O6S B4820768 methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No.: B4820768
M. Wt: 426.9 g/mol
InChI Key: JWTJNSCXILFVOG-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps. One common approach is to start with the chlorinated aromatic compound, which undergoes sulfonylation to introduce the sulfonyl group. This is followed by the introduction of the glycine derivative and subsequent esterification to form the final benzoate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Similar in structure but lacks the sulfonyl and glycine derivatives.

    Methyl 4-methoxybenzoate: Contains a methoxy group but lacks the chlorinated aromatic ring and sulfonyl group.

    N-methylglycine derivatives: Share the glycine moiety but differ in the aromatic substitutions.

Uniqueness

Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and glycine derivatives, along with the chlorinated aromatic ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-21(28(24,25)14-8-9-16(26-2)15(19)10-14)11-17(22)20-13-6-4-12(5-7-13)18(23)27-3/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTJNSCXILFVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Reactant of Route 2
methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Reactant of Route 3
methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Reactant of Route 4
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methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Reactant of Route 5
methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Reactant of Route 6
methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

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